Ammonium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-1-phenylethanol , is a chemical compound with the molecular formula C8H7Cl3O . It is a chlorinated derivative of phenylethanol and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of phenylethanol. One common method is the reaction of phenylethanol with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanol group.
Industrial Production Methods
In industrial settings, the production of 2,2,2-trichloro-1-phenylethanol is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of phenylethanol and chlorine gas into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: It can be reduced to form 2,2,2-trichloro-1-phenylethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2,2-trichloro-1-phenylethylamine
Substitution: Various substituted phenylethanol derivatives
Scientific Research Applications
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving chlorinated compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes.
Comparison with Similar Compounds
2,2,2-trichloro-1-phenylethanol can be compared with other similar compounds such as:
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2,2-trichloro-1-phenylpropanol: Similar but with an additional carbon in the alkyl chain.
2,2,2-trichloro-1-phenylbutanol: Similar but with two additional carbons in the alkyl chain.
Uniqueness
The presence of the phenyl group in 2,2,2-trichloro-1-phenylethanol makes it unique compared to other trichlorinated alcohols. This structural feature imparts different chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
84215-56-5 |
---|---|
Molecular Formula |
C4H16N2O7P2 |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
azanium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);1H3 |
InChI Key |
AOMGKNIQIDLYJH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[NH4+] |
Related CAS |
94107-64-9 94107-65-0 84696-97-9 94113-38-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.